molecular formula C13H9BrClNO B15012567 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol

4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol

Cat. No.: B15012567
M. Wt: 310.57 g/mol
InChI Key: WXKOVRUAIGZZHB-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol is an organic compound belonging to the class of salicylidenanilines. These compounds are known for their practical applications due to the tautomeric process involving the imino and hydroxyl groups. The compound exists in two structural isomers: phenol-imine and keto-amine forms .

Preparation Methods

The synthesis of 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methyl-4-bromoaniline in ethanol. The reaction mixture is stirred by heating for one hour, resulting in a yellow solid. This solid is then filtered, washed, dried, and dissolved in absolute ethanol. Single crystals of the compound are obtained by slow evaporation at room temperature .

Chemical Reactions Analysis

4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol involves its interaction with molecular targets through its phenol-imine form. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol include other salicylidenanilines and halogenated phenols. For example:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

4-bromo-2-chloro-6-(phenyliminomethyl)phenol

InChI

InChI=1S/C13H9BrClNO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-8,17H

InChI Key

WXKOVRUAIGZZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

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